((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid
Overview
Description
(®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the chiral center at the 1-methyl position makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid typically involves the resolution of racemic mixtures. One common method is to start with a racemic mixture of the compound and use chiral resolution techniques to separate the enantiomers. This can be achieved by reacting the racemic mixture with an enantiomerically pure chiral reagent to form diastereomers, which can then be separated based on their different physical properties .
Industrial Production Methods: Industrial production of (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid often involves large-scale chiral resolution processes. These processes are optimized for high yield and purity, utilizing advanced separation techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemical effects in various reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its chiral nature makes it valuable for studying enantioselective interactions with biological molecules.
Industry: In the industrial sector, (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance .
Mechanism of Action
The mechanism of action of (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid: The enantiomer of the compound, which has different stereochemical properties.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness: (®-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other pyrrolidine derivatives. This uniqueness makes it a valuable compound for studying stereochemical effects in various chemical and biological processes .
Properties
IUPAC Name |
2-[[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-3-2-6(5-9)8-4-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYWCMMOFZAUNY-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)NCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268994 | |
Record name | Glycine, N-[(3R)-1-methyl-3-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354002-74-6 | |
Record name | Glycine, N-[(3R)-1-methyl-3-pyrrolidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354002-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[(3R)-1-methyl-3-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201268994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.